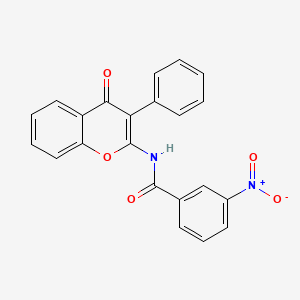

3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

CAS No.: 879438-40-1

Cat. No.: VC4516155

Molecular Formula: C22H14N2O5

Molecular Weight: 386.363

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 879438-40-1 |

|---|---|

| Molecular Formula | C22H14N2O5 |

| Molecular Weight | 386.363 |

| IUPAC Name | 3-nitro-N-(4-oxo-3-phenylchromen-2-yl)benzamide |

| Standard InChI | InChI=1S/C22H14N2O5/c25-20-17-11-4-5-12-18(17)29-22(19(20)14-7-2-1-3-8-14)23-21(26)15-9-6-10-16(13-15)24(27)28/h1-13H,(H,23,26) |

| Standard InChI Key | BUPIOAQHMBSCAQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves condensation reactions between appropriate precursors. For example, the synthesis of similar benzamide derivatives often involves the reaction of an amine with a carboxylic acid chloride or anhydride in the presence of a base .

Biological and Chemical Significance

Compounds with chromene and benzamide structures have been studied for their potential biological activities, including antimicrobial and anticancer properties . The addition of a nitro group could alter these properties significantly, potentially enhancing or modifying the compound's interactions with biological targets.

| Biological Activity | Potential Impact |

|---|---|

| Antimicrobial Activity | May exhibit activity against bacterial or fungal pathogens. |

| Anticancer Activity | Could have potential as an anticancer agent, depending on its ability to interact with cancer cell lines. |

Research Findings and Future Directions

While specific research findings on 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide are not available, studies on similar compounds suggest that modifications to the chromene and benzamide structures can significantly impact biological activity . Future research should focus on synthesizing this compound and evaluating its biological properties through in vitro and in vivo studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume